
1,1'-(3-Methylpent-2-ene-2,5-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of pentene with two phenyl groups attached to the carbon chain. This compound is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene can be synthesized through the dimerization of alpha-methylstyrene. The reaction typically involves the use of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions . The reaction proceeds as follows:
2C6H5C(CH3)=CH2→C6H5C(CH3)=CHCH2C(CH3)C6H5
Industrial Production Methods
In industrial settings, the production of 1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene involves large-scale dimerization processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced catalysts and reaction monitoring systems ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperature and pressure.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized as a molecular weight regulator and chain transfer agent in polymerization processes.
Wirkmechanismus
The mechanism of action of 1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene involves its interaction with specific molecular targets and pathwaysAdditionally, its ability to undergo oxidation and reduction reactions allows it to participate in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Diphenyl-4-methyl-2(E)-pentene
- 4-Methyl-2,4-diphenyl-1-pentene
- 1,1’-(1,3,3-Trimethylprop-1-ene-1,3-diyl)dibenzene
Uniqueness
1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
876062-15-6 |
|---|---|
Molekularformel |
C18H20 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
(3-methyl-4-phenylpent-3-enyl)benzene |
InChI |
InChI=1S/C18H20/c1-15(13-14-17-9-5-3-6-10-17)16(2)18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
IXODXLPNWKNHCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)C1=CC=CC=C1)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





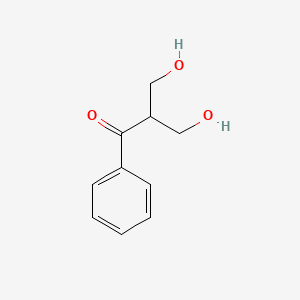
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)
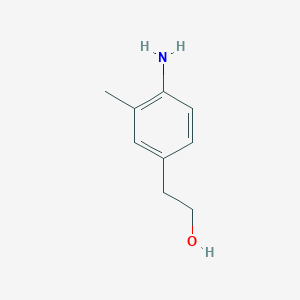
![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
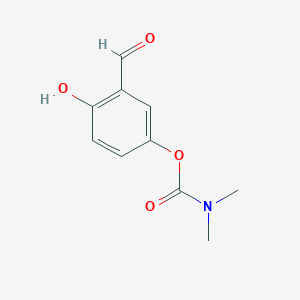
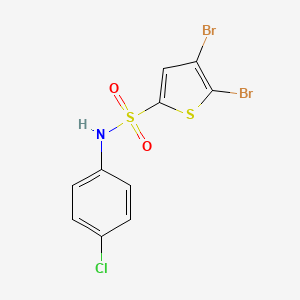
![4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine](/img/structure/B12608505.png)
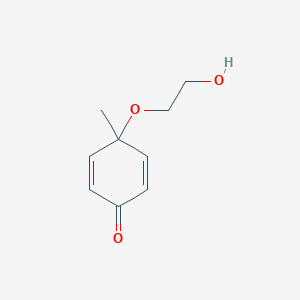
![3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]](/img/structure/B12608507.png)
![2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12608508.png)
